![molecular formula C21H26N4O2 B3881389 N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3881389.png)
N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
Overview
Description
N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide, also known as ML233, is a small molecule compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide exerts its therapeutic effects by targeting specific proteins and signaling pathways in cells. Specifically, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has been shown to inhibit the activity of a protein called casein kinase 1 delta (CK1δ). CK1δ is involved in various cellular processes, including cell growth, proliferation, and differentiation. By inhibiting CK1δ activity, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can disrupt these processes and potentially prevent the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can have various biochemical and physiological effects on cells and tissues. In cancer cells, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In diabetic animal models, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can improve insulin sensitivity and glucose metabolism by increasing the uptake and utilization of glucose in cells. In neurological disorders, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can reduce inflammation and oxidative stress, leading to a neuroprotective effect.
Advantages and Limitations for Lab Experiments
N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has several advantages for use in lab experiments, including its small molecular weight and ease of synthesis. Additionally, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has been shown to have high selectivity and potency for its target protein, CK1δ. However, there are also limitations to using N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide in lab experiments, including its potential toxicity and off-target effects. Further studies are needed to determine the optimal concentration and duration of N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide treatment for specific experimental conditions.
Future Directions
There are several future directions for research on N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide. One potential area of study is the development of N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide analogs with improved potency and selectivity for CK1δ. Additionally, studies are needed to determine the efficacy of N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide in various disease models and to further elucidate its mechanism of action. Finally, studies are needed to determine the potential toxic effects of N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide and to develop strategies to mitigate these effects.
Scientific Research Applications
N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has been studied for its potential therapeutic applications in various diseases and conditions, including cancer, diabetes, and neurological disorders. Studies have shown that N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has been shown to improve insulin sensitivity and glucose metabolism in diabetic animal models. In neurological disorders, N-isobutyl-4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has been shown to have a neuroprotective effect by reducing inflammation and oxidative stress.
properties
IUPAC Name |
4-methyl-N-(2-methylpropyl)-3-(2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15(2)13-24(14-18-6-4-5-9-22-18)20(26)17-8-7-16(3)19(12-17)25-11-10-23-21(25)27/h4-9,12,15H,10-11,13-14H2,1-3H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAMFEBAZOSOQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=N2)CC(C)C)N3CCNC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.